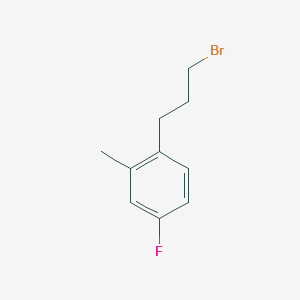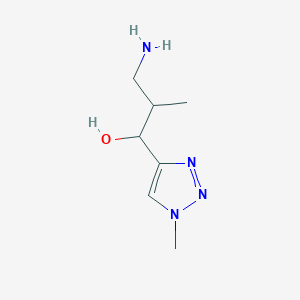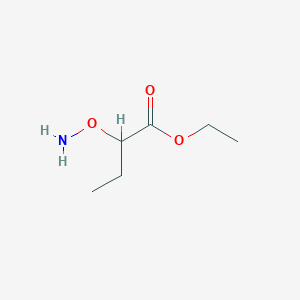
Ethyl 2-(aminooxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(aminooxy)butanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in fruits and flowers
Vorbereitungsmethoden
Ethyl 2-(aminooxy)butanoate can be synthesized through several methods. One common method involves the nucleophilic acyl substitution of an acid chloride with an alcohol. Another method includes the reaction of carboxylic acids with alcohols in the presence of a catalyst like concentrated sulfuric acid . Industrial production methods often involve the use of enzymatic processes to enhance yield and reduce costs .
Analyse Chemischer Reaktionen
Ethyl 2-(aminooxy)butanoate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.
Aminolysis: This reaction involves the conversion of the ester into amides using amines.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(aminooxy)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-(aminooxy)butanoate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(aminooxy)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
ethyl 2-aminooxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-5(10-7)6(8)9-4-2/h5H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
KXQBVDGBWTVIHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


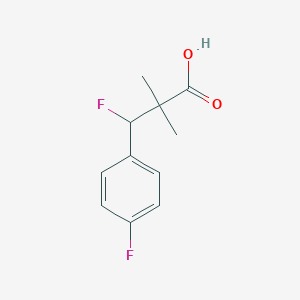
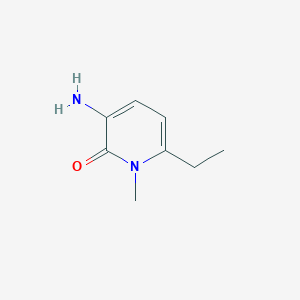
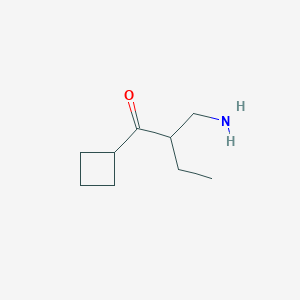

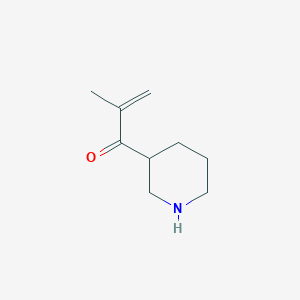
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)

![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
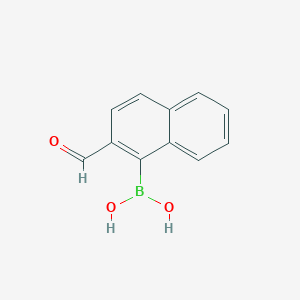
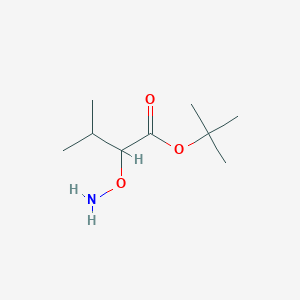
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)

